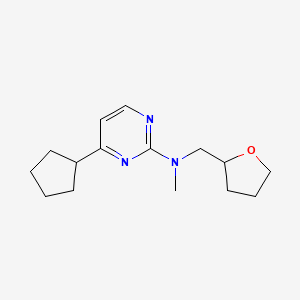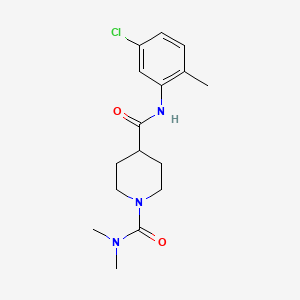![molecular formula C19H29N3O2 B5379826 (3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol](/img/structure/B5379826.png)
(3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol is a complex organic compound with a unique structure that includes a cyclohexylpyrimidinyl group and an octahydroisoindole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexylpyrimidinyl group: This can be achieved through a series of condensation reactions involving cyclohexanone and pyrimidine derivatives under acidic or basic conditions.
Construction of the octahydroisoindole ring: This step often involves cyclization reactions, which can be facilitated by using catalysts such as palladium or nickel complexes.
Introduction of hydroxyl groups: The hydroxyl groups at positions 5 and 6 can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to reduce double bonds using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Amino derivatives, thio derivatives.
Aplicaciones Científicas De Investigación
(3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Altering signaling pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparación Con Compuestos Similares
Similar compounds to (3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol include other pyrimidine derivatives and isoindole compounds. These compounds may share some structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring, such as 2,4-dichloropyrimidine.
Isoindole derivatives: Compounds with different substituents on the isoindole ring, such as 1,3-dihydroisoindole-2-carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-17-6-15-11-22(12-16(15)7-18(17)24)10-13-8-20-19(21-9-13)14-4-2-1-3-5-14/h8-9,14-18,23-24H,1-7,10-12H2/t15-,16+,17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQCJYCIYJFLK-MHORFTMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)CN3CC4CC(C(CC4C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NC=C(C=N2)CN3C[C@H]4C[C@@H]([C@H](C[C@H]4C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B5379772.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)

amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5379781.png)
![methyl {5-bromo-2-methoxy-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5379795.png)
![8-[(2E)-3-(2-furyl)prop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379808.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5379823.png)

